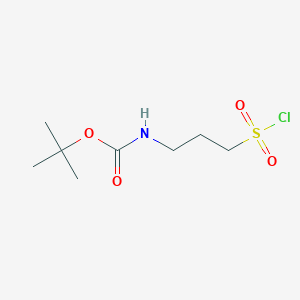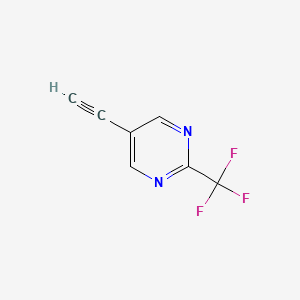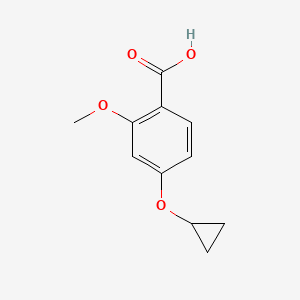
(3-Chlorsulfonylpropyl)-Carbamsäure-tert-butylester
Übersicht
Beschreibung
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, a carbamic acid ester, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate typically involves the reaction of 3-chloropropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with chlorosulfonic acid to introduce the chlorosulfonyl group. The overall reaction can be summarized as follows:
Formation of Carbamate: [ \text{3-chloropropylamine} + \text{tert-butyl chloroformate} \rightarrow \text{(3-chloropropyl)-carbamic acid tert-butyl ester} ]
Introduction of Chlorosulfonyl Group: [ \text{(3-chloropropyl)-carbamic acid tert-butyl ester} + \text{chlorosulfonic acid} \rightarrow \text{tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Sulfonamide, Sulfonate, or Sulfonothioate Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acid and Alcohol: Formed from hydrolysis.
Amine: Formed from reduction.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which acts as an electrophilic center. The compound can modify proteins and other biomolecules by forming sulfonamide or sulfonate linkages, thereby altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chlorosulfonyl-propyl)-carbamic acid methyl ester
- (3-Chlorosulfonyl-propyl)-carbamic acid ethyl ester
- (3-Chlorosulfonyl-propyl)-carbamic acid isopropyl ester
Uniqueness
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity and stability are required .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chlorosulfonylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPDJMNLOWPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206883 | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-59-9 | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)


![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)


